molecular formula C13H11BrO4 B11788335 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid

4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid

Katalognummer: B11788335
Molekulargewicht: 311.13 g/mol
InChI-Schlüssel: WUKCHBPACJAWEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an allyloxy group, a bromine atom, and a carboxylic acid group attached to the benzofuran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of an appropriate precursor, such as 2-hydroxybenzaldehyde, with an alkylating agent.

    Introduction of the Bromine Atom: Bromination of the benzofuran core is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Allyloxy Group: The allyloxy group is introduced through an etherification reaction, where an allyl alcohol reacts with the hydroxyl group on the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dehalogenated benzofuran derivatives.

    Substitution: Amino or thiol-substituted benzofuran derivatives.

    Esterification: Benzofuran esters.

Wissenschaftliche Forschungsanwendungen

4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the allyloxy group can influence its binding affinity and specificity. The carboxylic acid group may facilitate interactions with proteins or other biomolecules through hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Allyloxy)-2-hydroxybenzophenone: Similar in structure but lacks the bromine atom and the benzofuran core.

    5-Bromo-2-methylbenzofuran: Similar benzofuran core with a bromine atom but lacks the allyloxy and carboxylic acid groups.

    3-Methylbenzofuran-2-carboxylic acid: Similar benzofuran core with a carboxylic acid group but lacks the bromine atom and the allyloxy group.

Uniqueness

4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the allyloxy group, bromine atom, and carboxylic acid group in a single molecule allows for versatile applications and interactions in various chemical and biological contexts.

Eigenschaften

Molekularformel

C13H11BrO4

Molekulargewicht

311.13 g/mol

IUPAC-Name

5-bromo-3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H11BrO4/c1-3-6-17-12-8(14)4-5-9-10(12)7(2)11(18-9)13(15)16/h3-5H,1,6H2,2H3,(H,15,16)

InChI-Schlüssel

WUKCHBPACJAWEY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=C1C(=C(C=C2)Br)OCC=C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.